molecular formula C9H7F3N4O B12355438 5-[3-Amino-5-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-3-one

5-[3-Amino-5-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-3-one

Cat. No.: B12355438
M. Wt: 244.17 g/mol
InChI Key: ZQRFAXDZRCRLMU-UHFFFAOYSA-N
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Description

5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one is a chemical compound known for its unique structure and properties. It features a trifluoromethyl group, an amino group, and a triazolone ring, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-(trifluoromethyl)benzoic acid.

    Formation of Intermediate: The benzoic acid derivative undergoes a series of reactions, including nitration, reduction, and cyclization, to form the triazolone ring.

    Final Product:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-thione
  • 5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-ol

Uniqueness

  • Structural Differences : The presence of the triazolone ring and the trifluoromethyl group distinguishes it from other similar compounds.
  • Chemical Properties : Its unique combination of functional groups imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H7F3N4O

Molecular Weight

244.17 g/mol

IUPAC Name

3-[3-amino-5-(trifluoromethyl)phenyl]-3,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-4(2-6(13)3-5)7-14-8(17)16-15-7/h1-3,7H,13H2,(H,14,17)

InChI Key

ZQRFAXDZRCRLMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N)C2NC(=O)N=N2

Origin of Product

United States

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